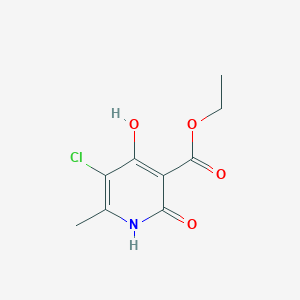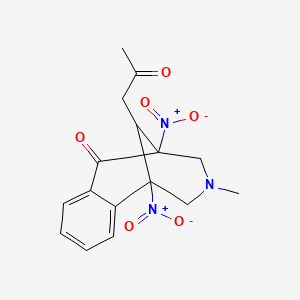![molecular formula C20H11BrCl2N4O3 B11510169 6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510169.png)
6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse structure. Let’s break it down:
6-Amino: Indicates the presence of an amino group (NH₂) at the sixth position.
4-(6-bromo-1,3-benzodioxol-5-yl): Refers to a substituted benzodioxole ring with a bromine atom at the sixth position.
3-(3,4-dichlorophenyl): Describes a phenyl ring with two chlorine atoms at the third position.
1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This part of the name signifies a fused pyrano-pyrazole ring system with a cyano group (CN) at the fifth position.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For instance:
Benzodioxole Synthesis: Start by synthesizing the 6-bromo-1,3-benzodioxole ring. Bromination of 1,3-benzodioxole followed by amination yields the desired intermediate.
Pyrano-Pyrazole Formation: Cyclization of the 6-bromo-1,3-benzodioxole intermediate with a suitable pyrazole derivative (e.g., 3,4-dichlorophenylhydrazine) forms the pyrano-pyrazole ring system.
Cyano Group Addition: Introduce the cyano group via a nucleophilic substitution reaction.
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: Halogenation or other substitution reactions can modify the benzodioxole and phenyl rings.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂).
Substitution: Chlorine or bromine in the presence of a Lewis acid (e.g., FeBr₃).
- Oxidation: Nitro-substituted derivatives.
- Reduction: Amines.
- Substitution: Various halogenated derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as potential antitumor agents due to its unique structure.
Chemical Biology: Used as a probe to study specific biological pathways.
Industry: Limited applications, but its reactivity makes it interesting for synthetic chemistry.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Similar compounds include:
Pyrazoles: Structurally related, but lack the benzodioxole moiety.
Benzodioxoles: Lack the pyrano-pyrazole ring system.
Other Heterocycles: Explore related compounds with diverse substituents.
Properties
Molecular Formula |
C20H11BrCl2N4O3 |
|---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H11BrCl2N4O3/c21-11-5-15-14(28-7-29-15)4-9(11)16-10(6-24)19(25)30-20-17(16)18(26-27-20)8-1-2-12(22)13(23)3-8/h1-5,16H,7,25H2,(H,26,27) |
InChI Key |
XPQOMELYOAUPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3C(=C(OC4=NNC(=C34)C5=CC(=C(C=C5)Cl)Cl)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide](/img/structure/B11510096.png)
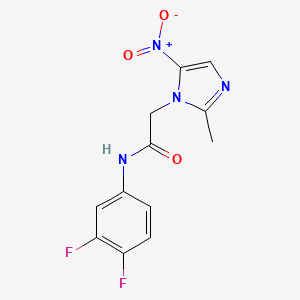
![1-(3,4-Dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B11510104.png)
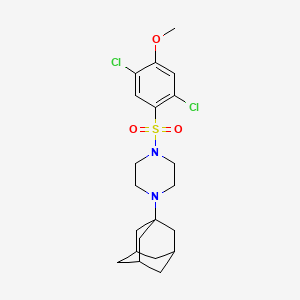
![2-(4-nitrophenyl)-4-{(E)-[(2-phenylethyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11510107.png)
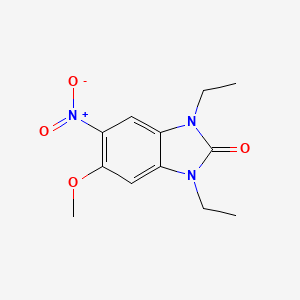
![methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11510121.png)
![N~2~-[(5-amino-1H-tetrazol-1-yl)acetyl]-N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)isovalinamide](/img/structure/B11510126.png)
![Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11510134.png)
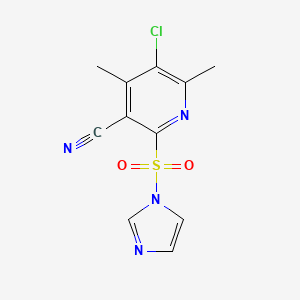
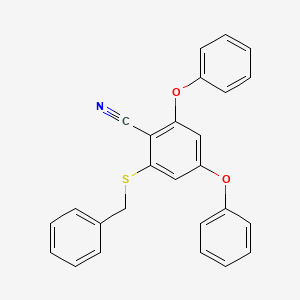
![N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11510142.png)
